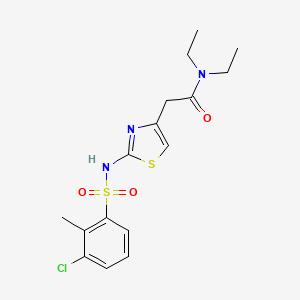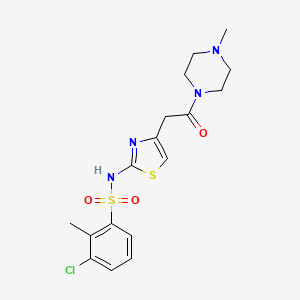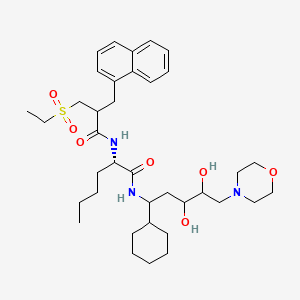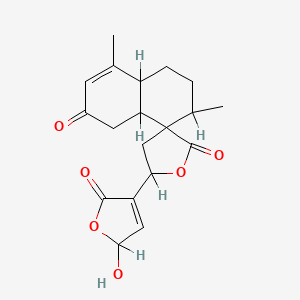
Cajucarinolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cajucarinolide is a clerodane diterpene isolated from the cortices of Croton cajucara (Euphorbiaceae). This compound possesses anti-inflammatory activity and inhibits bee venom phospholipase A2 in vitro.
Applications De Recherche Scientifique
Phytochemistry and Pharmacology of Croton Cajucara
Cajucarinolide is identified as one of the significant components found in the leaves of Croton cajucara, a plant used in traditional medicine. The pharmacological studies have demonstrated that cajucarinolide, along with other compounds like trans-dehydrocrotonin (DCTN) and trans-crotonin (CTN), exhibits anti-inflammatory and antinociceptive effects. In addition, these compounds have shown potential in reducing blood glucose levels in diabetic rats and decreasing gastric lesions in animal models (Maciel et al., 2000).
Antiulcerogenic Effects
Dehydrocrotonin (DHC), a diterpene from Croton cajucara which is closely related to cajucarinolide, has been studied for its antiulcerogenic activity. Research indicates that DHC modifies the pH and total acid concentration in gastric juice, suggesting a potential for protective effects against gastric lesions. This might be due to an increase in PGE2 production and antagonism of H2-receptors and muscarinic receptors, which are protective against gastric mucosa (Hiruma-Lima et al., 1999).
Multidisciplinary Approach in Studying Medicinal Plants
A multidisciplinary research program highlighted the importance of ethnopharmacological approaches in studying plants like Croton cajucara. This approach emphasizes the collaboration of botanists, chemists, and pharmacologists to comprehensively understand the chemical composition and pharmacological properties of medicinal plants, including the role of compounds like cajucarinolide (Maciel et al., 2002).
Cytotoxic Effects on Cancer Cells
Natural and semi-synthetic clerodanes from Croton cajucara, including cajucarinolide, have been investigated for their cytotoxic effects against Ehrlich carcinoma and human K562 leukemia cells. These studies indicate potential therapeutic applications in oncology, highlighting the dose-dependent cell growth inhibitory effects of these compounds (Maciel et al., 2007).
Propriétés
Numéro CAS |
147742-03-8 |
|---|---|
Nom du produit |
Cajucarinolide |
Formule moléculaire |
C19H22O6 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-16,21H,3-4,6,8H2,1-2H3 |
Clé InChI |
KDHLKFOOPWLPCD-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C |
SMILES canonique |
CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cajucarinolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



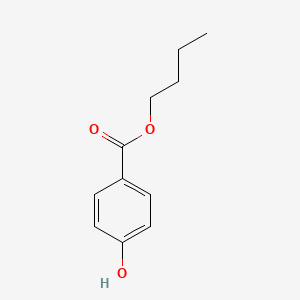
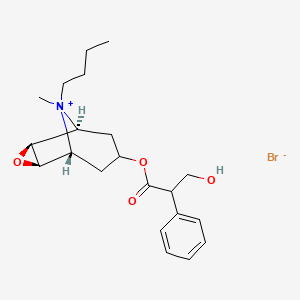
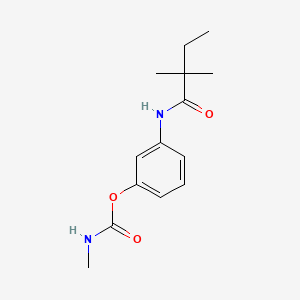
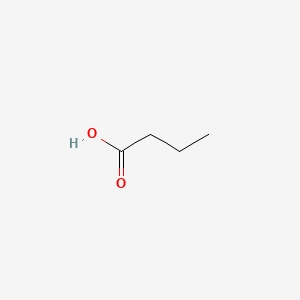
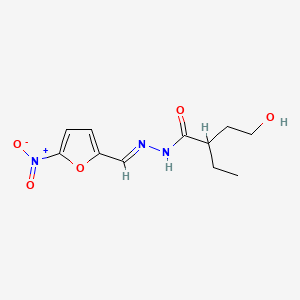
![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)
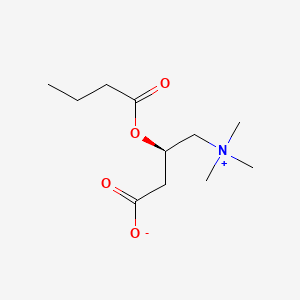
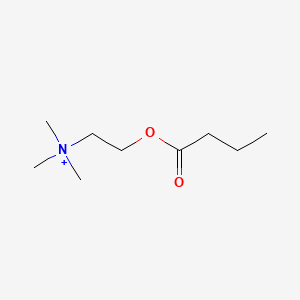
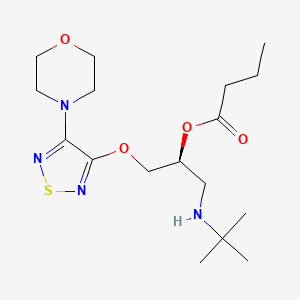
![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)
![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)
